7-bromo-1,2-benzothiazol-3-amine
Description
Properties
CAS No. |
1820034-73-8 |
|---|---|
Molecular Formula |
C7H5BrN2S |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1,2-benzothiazol-3-amine can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminobenzenethiol with brominated aromatic compounds. For instance, the reaction of 2-aminobenzenethiol with 7-bromo-2-chlorobenzothiazole in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-bromo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 7-substituted benzothiazoles.
Oxidation: Formation of benzothiazole sulfoxides or sulfones.
Reduction: Formation of benzothiazole thiols or amines.
Scientific Research Applications
7-bromo-1,2-benzothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-bromo-1,2-benzothiazol-3-amine involves its interaction with molecular targets such as enzymes and proteins. For example, it can inhibit the activity of DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties . Additionally, it can interact with various cellular pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 7-bromo-1,2-benzothiazol-3-amine and have been studied for their antiamyloidogenic properties:
Substituent Effects on Activity
- Electron-Withdrawing Groups (e.g., Nitro) : The 5-nitro derivative (5-NBA) demonstrates superior antioligomer activity compared to halogenated analogs. Its nitro group enhances π-π stacking and hydrogen bonding with amyloidogenic regions, reducing α-synuclein and tau aggregation by >50% at 50 µM .
- Halogen Substituents (Bromo/Fluoro): Bromine’s bulkiness may sterically hinder interactions with protein targets, though its electronegativity could stabilize charge-transfer complexes. Positional effects are critical; for example, bromine at position 7 (vs. 5-nitro) could alter binding to hydrophobic pockets in amyloidogenic proteins.
- Linker Modifications : Derivatives with urea, thiourea, or sulfonamide linkers (e.g., BTA derivatives) show variable activity, suggesting that the amine group’s accessibility and orientation are key to inhibition .
Mechanistic Insights
- 5-NBA : Inhibits fibril formation (ThT assay) and disrupts oligomerization (PICUP assay) by binding to β-sheet-rich regions of transthyretin (TTR) and α-synuclein .
- Resveratrol: Acts as a nonspecific inhibitor via aromatic interactions, providing a benchmark for evaluating benzothiazole derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-bromo-1,2-benzothiazol-3-amine, and how do reaction conditions influence yield and purity?
- The compound is synthesized via regioselective cyclization of substituted bromobenzonitriles with hydrazine derivatives under controlled temperatures (40–80°C) and inert atmospheres. Key intermediates like 7-bromo-4-chloro-1H-indazol-3-amine are often generated via Buchwald-Hartwig amination or Ullmann coupling . Yield optimization requires precise stoichiometry of brominated precursors and catalysts (e.g., Pd/C or CuI) . Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- X-ray crystallography (using SHELX software for refinement ) resolves halogen-bonding patterns and confirms the bromine substitution position. NMR (¹H/¹³C) identifies amine protons (δ 5.8–6.2 ppm) and aromatic protons adjacent to bromine (δ 7.3–8.1 ppm) . Mass spectrometry (ESI-MS) validates molecular weight (229.10 g/mol) and isotopic patterns for bromine .
Q. How does the bromine substituent affect electronic properties compared to non-halogenated analogs?
- Bromine’s electron-withdrawing nature reduces the HOMO-LUMO gap by 0.3–0.5 eV (calculated via DFT), enhancing electrophilic reactivity at the 3-amine position. Comparative studies with 6-fluoro-1,2-benzothiazol-3-amine show bromine’s stronger inductive effects, critical for nucleophilic substitution reactions .
Advanced Research Questions
Q. What methodologies are effective for analyzing this compound’s inhibitory effects on α-synuclein and tau aggregation?
- Thioflavin T (ThT) fluorescence assays monitor fibril formation kinetics, with IC₅₀ values calculated using nonlinear regression (typically 10–50 µM for this compound) . Photoreactive cross-linking (PICUP) confirms antioligomer activity by quantifying cross-linked α-synuclein dimers via SDS-PAGE . TEM validates dose-dependent reduction in fibril density .
Q. How can computational modeling predict the compound’s binding affinity to amyloidogenic proteins?
- Molecular docking (AutoDock Vina) identifies preferential binding to α-synuclein’s NAC domain (ΔG ≈ −8.2 kcal/mol). MD simulations (GROMACS) reveal stable hydrogen bonds between the 3-amine group and Lys80/Glu83 residues over 100 ns trajectories .
Q. What experimental strategies resolve contradictions between reported bioactivity and purity data?
- Discrepancies arise from impurities in brominated intermediates (e.g., residual Pd catalysts). Tandem LC-MS/MS detects trace contaminants (<0.1%), while orthogonal assays (e.g., SPR vs. ThT) control for false positives in aggregation inhibition studies .
Q. How does the compound’s stability under physiological conditions impact in vitro assays?
- Degradation studies (pH 7.4, 37°C) show a half-life of 8–12 hours, necessitating fresh stock solutions for cell-based assays. Stabilizers like DMSO (10% v/v) or antioxidants (e.g., ascorbic acid) mitigate oxidative deamination .
Methodological Considerations
Q. What safety protocols are critical for handling brominated benzothiazoles?
- Use fume hoods for synthesis (bromine vapors are toxic) and PPE for skin/eye protection. Waste must be neutralized with 10% sodium thiosulfate before disposal .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
